Boc-D-Tyr(tBu)-OH
Overview
Description
Boc-D-Tyr(tBu)-OH is a useful research compound. Its molecular formula is C18H27NO5 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boc-D-Tyr(tBu)-OH is a derivative of the amino acid tyrosine . As such, it is likely to interact with proteins and enzymes that recognize or metabolize tyrosine.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a derivative of tyrosine, it may be expected to have similar pharmacokinetic properties. The additional chemical groups present in this compound may alter these properties, affecting its bioavailability and pharmacokinetics .
Result of Action
As a tyrosine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are likely to be context-dependent and may vary depending on the specific targets of this compound.
Biochemical Analysis
Biochemical Properties
Boc-D-Tyr(tBu)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The protective groups on this compound prevent the amino and hydroxyl groups from reacting prematurely, ensuring the correct sequence of reactions. This compound is often used in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides by protecting the reactive groups until they are needed .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the synthesis of proteins by providing a protected form of tyrosine that can be incorporated into peptides and proteins without undergoing unwanted side reactions. This ensures that the synthesized peptides and proteins have the correct structure and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its protective groups. The tert-butoxycarbonyl (Boc) group protects the amino group, while the tert-butyl (tBu) group protects the hydroxyl group of tyrosine. These protective groups are removed under specific conditions, allowing the amino and hydroxyl groups to participate in peptide bond formation. This controlled deprotection ensures that the synthesis proceeds in the correct order, preventing side reactions and ensuring the integrity of the final product .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable under standard storage conditions, but it can degrade over time if exposed to moisture or high temperatures. In in vitro and in vivo studies, the long-term effects of this compound on cellular function are minimal, as the compound is typically used in short-term experiments and is removed after the synthesis is complete .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At high doses, this compound can cause toxicity and adverse effects, including disruptions in cellular metabolism and function. It is important to carefully control the dosage to avoid these negative effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide and protein synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. It also affects metabolic flux and metabolite levels by providing a protected form of tyrosine that can be incorporated into peptides and proteins without undergoing unwanted side reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. These interactions ensure that the compound reaches the appropriate cellular compartments where it can participate in peptide synthesis. The protective groups on this compound also help in its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on peptide synthesis. The compound’s protective groups and targeting signals direct it to the appropriate compartments, ensuring that it participates in the correct biochemical reactions. Post-translational modifications may also play a role in its subcellular localization and activity
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQLLMOXFVKKCN-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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